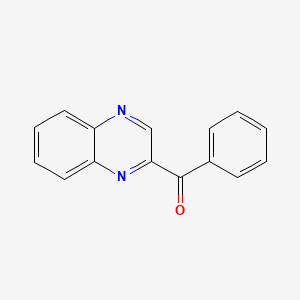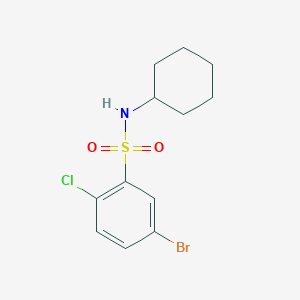
5-bromo-2-chloro-N-cyclohexylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-chloro-N-cyclohexylbenzenesulfonamide is an organic compound with the molecular formula C13H15BrClNO2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with bromine and chlorine atoms, and the sulfonamide group is attached to a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-cyclohexylbenzenesulfonamide typically involves the following steps:
Bromination and Chlorination: The starting material, benzenesulfonamide, undergoes bromination and chlorination to introduce the bromine and chlorine substituents on the benzene ring. This can be achieved using reagents such as bromine (Br2) and chlorine (Cl2) under controlled conditions.
Cyclohexylation: The intermediate product is then reacted with cyclohexylamine to introduce the cyclohexyl group. This step usually requires a catalyst and specific reaction conditions to ensure the desired substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.
Catalysts: To enhance the reaction rate and selectivity.
Purification Steps: Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-cyclohexylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: Due to the presence of halogen atoms, the compound can participate in nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation and reduction can modify the sulfonamide group.
Scientific Research Applications
5-bromo-2-chloro-N-cyclohexylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its sulfonamide group.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-cyclohexylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the target and the binding site.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloro-N-cyclopentylbenzenesulfonamide: Similar structure but with a cyclopentyl group instead of a cyclohexyl group.
5-bromo-2-chloro-N-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a cyclohexyl group.
5-bromo-2-chloro-N-phenylbenzenesulfonamide: Similar structure but with a phenyl group instead of a cyclohexyl group.
Uniqueness
The uniqueness of 5-bromo-2-chloro-N-cyclohexylbenzenesulfonamide lies in its specific substitution pattern and the presence of the cyclohexyl group. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H15BrClNO2S |
|---|---|
Molecular Weight |
352.68 g/mol |
IUPAC Name |
5-bromo-2-chloro-N-cyclohexylbenzenesulfonamide |
InChI |
InChI=1S/C12H15BrClNO2S/c13-9-6-7-11(14)12(8-9)18(16,17)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5H2 |
InChI Key |
MEHWEQYRCRKTBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=C(C=CC(=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


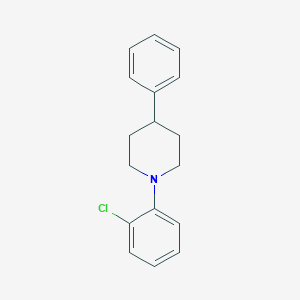
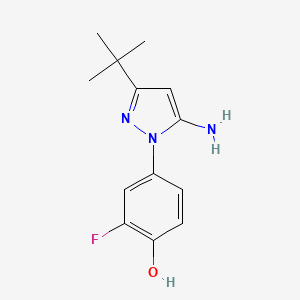
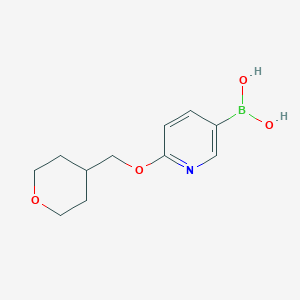
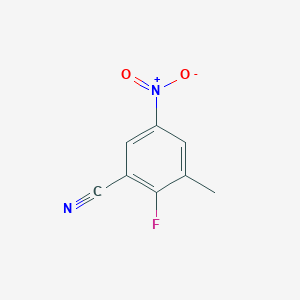
![N-[(2,4-dimethoxyphenyl)methyl]-4-methoxyaniline](/img/structure/B15359154.png)
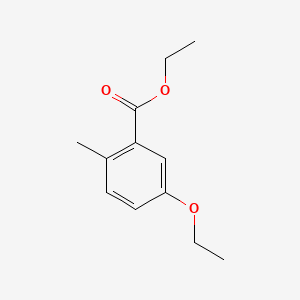
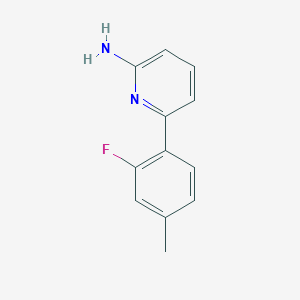
![(S)-4-[[4-[(tert-Butyldimethylsilyl)oxy]-2-butyl]oxy]-2-chloropyridine](/img/structure/B15359178.png)
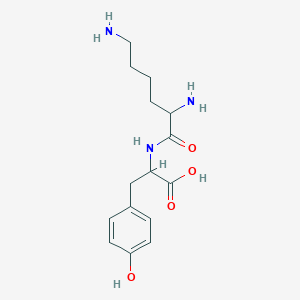
![Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B15359189.png)

![6-benzyl-2-(5-bromopyridin-3-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15359200.png)
![3-Methoxy-5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid](/img/structure/B15359209.png)
